GPL X1 glycopeptidolipid
GPL X1 glycopeptidolipid
Brand Name:
Vulcanchem
CAS No.:
134874-51-4
VCID:
VC0139881
InChI:
InChI=1S/C92H156N4O32/c1-14-17-20-23-26-29-30-33-34-37-40-46-61(98)50-59-44-43-45-60(49-59)51-62(94-84(109)63(52-97)95-85(110)64(53-118-88-72(105)76(114-10)68(101)55(5)120-88)93-65(99)47-41-38-35-31-27-24-21-18-15-2)83(108)96-67(86(111)117-13)54(4)119-90-74(107)78(71(104)87(112)128-90)125-89-73(106)77(69(102)56(6)121-89)126-92-82(124-66(100)48-42-39-36-32-28-25-22-19-16-3)79(70(103)57(7)122-92)127-91-81(116-12)80(115-11)75(113-9)58(8)123-91/h32,36,43-45,49,54-58,62-64,67-82,87-92,97,101-107,112H,14-31,33-35,37-42,46-48,50-53H2,1-13H3,(H,93,99)(H,94,109)(H,95,110)(H,96,108)/b36-32+
SMILES:
CCCCCCCCCCCCCC(=O)CC1=CC=CC(=C1)CC(C(=O)NC(C(C)OC2C(C(C(C(O2)O)O)OC3C(C(C(C(O3)C)O)OC4C(C(C(C(O4)C)O)OC5C(C(C(C(O5)C)OC)OC)OC)OC(=O)CCCC=CCCCCCC)O)O)C(=O)OC)NC(=O)C(CO)NC(=O)C(COC6C(C(C(C(O6)C)O)OC)O)NC(=O)CCCCCCCCCCC
Molecular Formula:
C92H156N4O32
Molecular Weight:
1830.2 g/mol
GPL X1 glycopeptidolipid
CAS No.: 134874-51-4
Main Products
VCID: VC0139881
Molecular Formula: C92H156N4O32
Molecular Weight: 1830.2 g/mol
CAS No. | 134874-51-4 |
---|---|
Product Name | GPL X1 glycopeptidolipid |
Molecular Formula | C92H156N4O32 |
Molecular Weight | 1830.2 g/mol |
IUPAC Name | [2-[2-[2-[3-[[2-[[2-[[3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-2-(dodecanoylamino)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-[3-(2-oxopentadecyl)phenyl]propanoyl]amino]-4-methoxy-4-oxobutan-2-yl]oxy-3,5,6-trihydroxyoxan-4-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl]oxy-5-hydroxy-6-methyl-4-(3,4,5-trimethoxy-6-methyloxan-2-yl)oxyoxan-3-yl] (E)-dodec-5-enoate |
Standard InChI | InChI=1S/C92H156N4O32/c1-14-17-20-23-26-29-30-33-34-37-40-46-61(98)50-59-44-43-45-60(49-59)51-62(94-84(109)63(52-97)95-85(110)64(53-118-88-72(105)76(114-10)68(101)55(5)120-88)93-65(99)47-41-38-35-31-27-24-21-18-15-2)83(108)96-67(86(111)117-13)54(4)119-90-74(107)78(71(104)87(112)128-90)125-89-73(106)77(69(102)56(6)121-89)126-92-82(124-66(100)48-42-39-36-32-28-25-22-19-16-3)79(70(103)57(7)122-92)127-91-81(116-12)80(115-11)75(113-9)58(8)123-91/h32,36,43-45,49,54-58,62-64,67-82,87-92,97,101-107,112H,14-31,33-35,37-42,46-48,50-53H2,1-13H3,(H,93,99)(H,94,109)(H,95,110)(H,96,108)/b36-32+ |
Standard InChIKey | YNNDCUKXFWSZFW-WIKZRCHHSA-N |
Isomeric SMILES | CCCCCCCCCCCCCC(=O)CC1=CC=CC(=C1)CC(C(=O)NC(C(C)OC2C(C(C(C(O2)O)O)OC3C(C(C(C(O3)C)O)OC4C(C(C(C(O4)C)O)OC5C(C(C(C(O5)C)OC)OC)OC)OC(=O)CCC/C=C/CCCCCC)O)O)C(=O)OC)NC(=O)C(CO)NC(=O)C(COC6C(C(C(C(O6)C)O)OC)O)NC(=O)CCCCCCCCCCC |
SMILES | CCCCCCCCCCCCCC(=O)CC1=CC=CC(=C1)CC(C(=O)NC(C(C)OC2C(C(C(C(O2)O)O)OC3C(C(C(C(O3)C)O)OC4C(C(C(C(O4)C)O)OC5C(C(C(C(O5)C)OC)OC)OC)OC(=O)CCCC=CCCCCCC)O)O)C(=O)OC)NC(=O)C(CO)NC(=O)C(COC6C(C(C(C(O6)C)O)OC)O)NC(=O)CCCCCCCCCCC |
Canonical SMILES | CCCCCCCCCCCCCC(=O)CC1=CC=CC(=C1)CC(C(=O)NC(C(C)OC2C(C(C(C(O2)O)O)OC3C(C(C(C(O3)C)O)OC4C(C(C(C(O4)C)O)OC5C(C(C(C(O5)C)OC)OC)OC)OC(=O)CCCC=CCCCCCC)O)O)C(=O)OC)NC(=O)C(CO)NC(=O)C(COC6C(C(C(C(O6)C)O)OC)O)NC(=O)CCCCCCCCCCC |
Synonyms | GPL X1 glycopeptidolipid GPL-X-1 GPL-X-I |
PubChem Compound | 6450111 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume